molecular formula C21H24N4O3S2 B11622005 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11622005
M. Wt: 444.6 g/mol
InChI Key: IGDDKZMNWISHJU-YBEGLDIGSA-N
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Description

The compound 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one features a complex heterocyclic scaffold comprising:

  • A pyrido[1,2-a]pyrimidin-4-one core substituted with a 9-methyl group.
  • A (Z)-configured thiazolidinone moiety at position 3, bearing a 3-isopropyl group, 4-oxo, and 2-thioxo functionalities.
  • A tetrahydrofuranmethylamino group at position 2.

The Z-configuration is critical for maintaining planar geometry, enabling π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c1-12(2)25-20(27)16(30-21(25)29)10-15-17(22-11-14-7-5-9-28-14)23-18-13(3)6-4-8-24(18)19(15)26/h4,6,8,10,12,14,22H,5,7,9,11H2,1-3H3/b16-10-

InChI Key

IGDDKZMNWISHJU-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCC4CCCO4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCC4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-A]pyrimidin-4-one core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly for targeting specific diseases or conditions.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Implications

Key structural analogs and their differentiating features are summarized below:

Compound ID/Reference Core Structure Substituents (Position) Reported Bioactivity
Target Compound Pyrido[1,2-a]pyrimidin-4-one - 3-isopropyl (thiazolidinone) Hypothesized antimicrobial
- 2-tetrahydrofuranmethylamino or anti-inflammatory
Pyrido[1,2-a]pyrimidin-4-one - 3-(3-methoxypropyl) (thiazolidinone) N/A
Pyrazolo[3,4-d]pyrimidin-4-one - 3-phenyl/4-chlorophenyl (thiazolidinone) Anti-inflammatory
Pyrido[1,2-a]pyrimidin-4-one - 2-imidazolylpropylamino Potential kinase inhibition
Thiazolidin-4-one with azo linkages - Aromatic azo groups Antimicrobial, antioxidant
Pyrido[1,2-a]pyrimidin-4-one - 2-(4-methylpiperazinyl) or 2-hydroxyethylamino Structural isomers; activity N/A
Key Observations:

Aromatic substituents (e.g., phenyl, chlorophenyl in ) are linked to anti-inflammatory activity, suggesting the target compound’s isopropyl group may modulate selectivity toward different targets .

Amino Group Modifications: The tetrahydrofuranmethylamino group (target compound) offers a balance of hydrophilicity and steric bulk, contrasting with the imidazolylpropylamino group (), which may enhance hydrogen-bonding capacity . Azo-linked thiazolidinones () demonstrate that electron-withdrawing groups (e.g., -Cl) improve antimicrobial potency, a feature absent in the target compound .

Stereoelectronic Effects: The Z-configuration is conserved across analogs (e.g., ), ensuring proper alignment of the thiazolidinone’s 2-thioxo and 4-oxo groups for target binding .

Hypothesized Bioactivity

While direct activity data for the target compound is unavailable, inferences from analogs suggest:

  • Antimicrobial Potential: Structural similarity to ’s azo-thiazolidinones .
  • Anti-Inflammatory Activity: Analogous to ’s pyrazolo-pyrimidinones .
  • Kinase Inhibition: Possible due to the pyrido-pyrimidinone core, as seen in kinase inhibitors .

Biological Activity

The compound 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C26H28N4O4SC_{26}H_{28}N_{4}O_{4}S. The structure includes a thiazolidinone moiety, a pyrido-pyrimidine core, and an isopropyl group which may contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related compound showed antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 in some cases. The most sensitive bacterium in these studies was Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Bacteria TestedComparison to Antibiotics
Compound 80.004 - 0.03E. cloacae, E. coli10–50 times more effective than ampicillin
Compound 150.004 - 0.06T. viride, A. fumigatusComparable to ketoconazole

The mechanism by which these compounds exert their antimicrobial effects may involve inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies have suggested that these compounds can bind effectively to target sites in bacterial enzymes, thereby inhibiting their function .

Case Studies

  • Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested against a panel of bacteria and fungi. The results indicated that the compounds displayed varying degrees of antimicrobial activity, with some achieving MIC values significantly lower than conventional antibiotics .
  • In Vitro Studies : In vitro studies conducted on various fungal strains demonstrated that certain derivatives exhibited excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against pathogenic fungi such as Candida albicans and Aspergillus niger .

Additional Biological Activities

Beyond antimicrobial properties, compounds similar to this structure have shown promise in anti-inflammatory and anticancer activities. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalSignificant activity against pathogenic fungi
Anti-inflammatoryInhibition of COX enzymes
AnticancerPotential cytotoxic effects on cancer cells

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